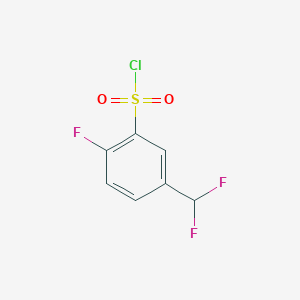

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBRFBYUCDBVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride typically involves the introduction of difluoromethyl and fluorobenzenesulfonyl groups onto a benzene ring. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of advanced purification techniques ensures the production of high-purity 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized benzene compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The introduction of fluorine into organic molecules often enhances their biological activity and metabolic stability. 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. For instance, its derivatives have been explored for their potential as inhibitors of specific enzymes or receptors, such as the 5-HT6 receptor, which is implicated in neurological disorders .

Case Study: Antidepressants

Research indicates that compounds derived from 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride can exhibit selective inhibition properties. A study demonstrated that fluorinated sulfonamides derived from this compound showed promising results in modulating serotonin receptors, thus potentially leading to new antidepressant therapies .

Synthetic Chemistry

Reagent in Organic Synthesis

This compound acts as a versatile reagent in organic synthesis, particularly for the introduction of difluoromethyl and fluorosulfonyl groups into various substrates. The presence of these functional groups can significantly alter the reactivity and selectivity of subsequent reactions.

Fluorination Reactions

The compound can be utilized in electrophilic fluorination reactions, where it contributes to the formation of fluoroalkylated products. Such transformations are critical for developing novel agrochemicals and pharmaceuticals .

Material Science

Advanced Materials Development

In material science, 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride is employed to create fluorinated polymers and coatings that exhibit enhanced thermal stability and chemical resistance. These materials are particularly useful in electronics and protective coatings.

Case Study: Fluorinated Polymers

Research has shown that incorporating this compound into polymer matrices can improve their hydrophobic properties and mechanical strength, making them suitable for applications in harsh environments .

Summary Table of Applications

| Application Area | Specific Use Case | Impact/Benefit |

|---|---|---|

| Medicinal Chemistry | Synthesis of antidepressants | Enhanced biological activity |

| Synthetic Chemistry | Electrophilic fluorination | Formation of novel agrochemicals |

| Material Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable sulfonamide and sulfonate derivatives. These interactions are crucial for its applications in chemical synthesis and biological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Research Findings

Substituent Effects on Reactivity: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects compared to trifluoromethyl (-CF₃) groups, reducing over-reactivity in nucleophilic substitutions while maintaining metabolic stability . Monofluorinated analogs (e.g., 2-fluorobenzenesulfonyl chloride) exhibit lower molecular weights and simpler synthesis routes but lack the enhanced lipophilicity seen in difluorinated derivatives .

Bioavailability and Stability: Fluorine atoms at the 2-position improve enzymatic stability by resisting oxidative degradation, a feature critical in prodrug design . The cyano-substituted analog (5-cyano-2-fluorobenzenesulfonyl chloride) shows higher electrophilicity due to the -CN group, but its polarity may limit blood-brain barrier penetration compared to the difluoromethyl variant .

Safety and Handling :

- Compounds with multiple halogens (e.g., 5-chloro-2,4-difluorobenzenesulfonyl chloride) often require stringent handling due to higher toxicity and corrosivity . In contrast, the target compound’s -CF₂H group reduces acute toxicity risks relative to -Cl or -CF₃ analogs .

Biological Activity

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride (CAS No. 1780465-63-5) is a fluorinated sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds can significantly influence their pharmacokinetic properties, including membrane permeability and metabolic stability, making them valuable in drug development.

The compound is characterized by the following structural features:

- Sulfonyl Chloride Functional Group : This group is known for its reactivity and ability to form covalent bonds with nucleophiles.

- Difluoromethyl and Fluorobenzene Substituents : The presence of fluorine atoms enhances lipophilicity and can modulate the electronic properties of the molecule.

The biological activity of 5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety can act as an electrophile, facilitating nucleophilic attack from amino acids in proteins, thereby modifying their function.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, similar compounds have demonstrated efficacy against influenza viruses by inhibiting viral entry and replication. Research indicates that modifications in the fluoroalkyl groups can enhance antiviral potency, suggesting that 5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride may exhibit comparable effects against viral pathogens .

Enzyme Inhibition

The compound's sulfonyl chloride group allows for the formation of covalent bonds with active site residues in enzymes. This characteristic is particularly useful in developing inhibitors for various enzymes implicated in disease processes. For example, compounds with similar structures have been shown to inhibit proteases and other critical enzymes involved in cancer progression .

Study 1: Antiviral Efficacy

In a study examining the antiviral properties of fluorinated sulfonamides, it was found that compounds with difluoromethyl substitutions exhibited enhanced activity against multiple strains of influenza virus. The IC50 values indicated that these compounds could significantly reduce viral replication in vitro .

Study 2: Enzyme Modification

Another investigation focused on the enzyme inhibition potential of sulfonyl chlorides. The study revealed that 5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride effectively modified serine and cysteine residues in target proteins, leading to significant alterations in enzymatic activity .

Comparative Analysis

A comparison with related compounds reveals that the presence of difluoromethyl groups generally increases biological activity due to improved binding interactions with target sites:

| Compound Name | Biological Activity | IC50 Value (nM) | Notes |

|---|---|---|---|

| 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride | Antiviral/Inhibitor | TBD | Potential for broad-spectrum antiviral action |

| Ethyl 5-(benzyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate | Moderate | 50 | Less potent due to steric hindrance |

| 4-Fluorobenzenesulfonyl chloride | Mild | >100 | Less reactive than difluoro variants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.